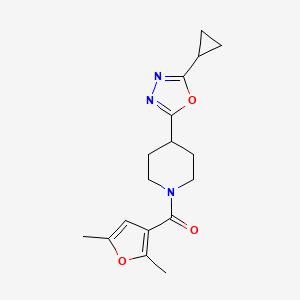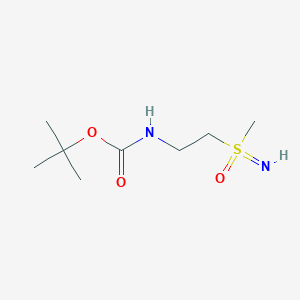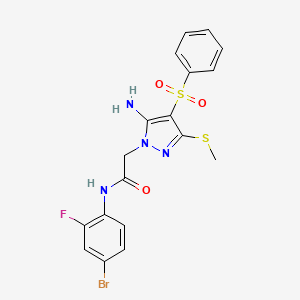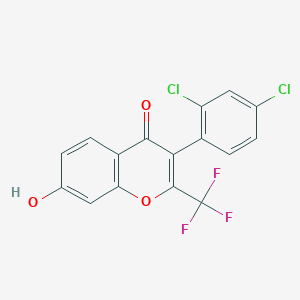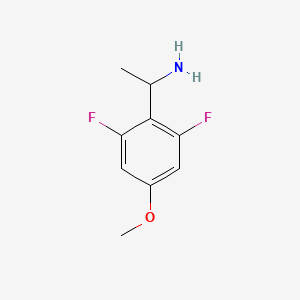
2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid” is a class of heterocyclic compounds . Naphthyridines, including this compound, are isolated mainly from marine organisms and terrestrial plants . They are known for their diverse biological activities and are commonly used in medicine, particularly in cancer and infectious diseases treatment .
Synthesis Analysis
The synthesis of 1,8-naphthyridine derivatives, including “this compound”, has been achieved through various methods. One of the common methods is the Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis . Another method involves the Michael addition of 2-aminopyridines with methylpropiolate to afford the addition compound, which on further cyclization at higher temperature yields the cyclized product .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a fused system of two pyridine rings . The molecular weight of this compound is 214.22 . The InChI code is 1S/C12H10N2O2/c15-12(16)9-6-8-2-1-5-13-11(8)14-10(9)7-3-4-7/h1-2,5-7H,3-4H2,(H,15,16) .
Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . It has a molecular weight of 214.22 . The compound has a chemical formula of C12H10N2O2 .
Wissenschaftliche Forschungsanwendungen
Antibacterial Agent Synthesis
2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid derivatives are utilized in the synthesis of antibacterial agents. Miyamoto et al. (1987) synthesized derivatives of this compound with a sulfinyl or sulfonyl group at C-7, showing potential as potent antibacterial agents (Miyamoto et al., 1987). Additionally, Sánchez et al. (1992) developed amino acid prodrugs of similar compounds, which exhibited increased efficacy in vivo and improved solubility compared to their parent compounds (Sánchez et al., 1992).
Synthesis Process Development
Research on this compound also includes the development of synthesis processes. Kiely (1991) prepared a derivative of this compound, Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, through a process involving masking, deprotonation, methylation, and regeneration of the C 2,3 double bond (Kiely, 1991).
Synthesis of Structurally Related Compounds
Further research includes the synthesis of structurally related compounds. Bucha et al. (2014) synthesized 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines, demonstrating a simple and efficient synthesis process involving Grignard reaction, condensation reaction, and cyclisation reactions (Bucha et al., 2014).
Antimycobacterial Activities
The compound also shows promise in antimycobacterial applications. Sriram et al. (2007) synthesized derivatives of this compound that exhibited potent in vitro and in vivo antimycobacterial activities against Mycobacterium tuberculosis (Sriram et al., 2007).
Safety and Hazards
The safety information available for “2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid” indicates that it may cause skin and eye irritation and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
The future directions for “2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid” and other naphthyridine derivatives are promising. Their wide range of activity makes them a fascinating object of research with prospects for use in therapeutic purposes . The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches .
Wirkmechanismus
Target of Action
It is known that 1,8-naphthyridine derivatives, to which this compound belongs, have demonstrated a variety of biological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific functional groups present.
Mode of Action
1,8-naphthyridine derivatives have been found to possess activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of activities associated with 1,8-naphthyridine derivatives , it can be inferred that the compound may influence multiple biochemical pathways.
Result of Action
Given the range of biological activities associated with 1,8-naphthyridine derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
2-cyclopropyl-1,8-naphthyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)9-6-8-2-1-5-13-11(8)14-10(9)7-3-4-7/h1-2,5-7H,3-4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYPGPQFHDZRBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C3C=CC=NC3=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Ethyl-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2936583.png)
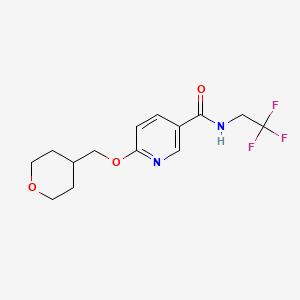
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-phenylethanediamide](/img/structure/B2936587.png)
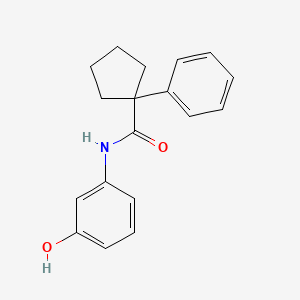
![N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide](/img/structure/B2936594.png)
![1-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2936596.png)
![1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2936597.png)
